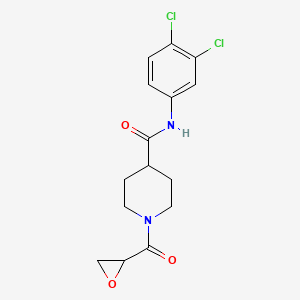
N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the brain and plays an important role in regulating neuronal activity. DPCPX has been extensively studied for its ability to modulate the adenosine A1 receptor and its potential applications in scientific research.
作用機序
N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide acts as a competitive antagonist of the adenosine A1 receptor, blocking the binding of adenosine to the receptor and preventing its downstream signaling. The adenosine A1 receptor is involved in the regulation of neuronal activity, and its activation by adenosine leads to a decrease in neuronal activity. By blocking the adenosine A1 receptor, N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide can increase neuronal activity and modulate various physiological processes.
Biochemical and Physiological Effects:
N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It can increase the release of dopamine in the brain, which may contribute to its potential applications in the treatment of neurological disorders. N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to study the specific effects of adenosine A1 receptor modulation without interference from other receptors. However, N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide has a relatively short half-life, which can make it difficult to maintain consistent levels in experiments over long periods of time.
将来の方向性
There are a number of potential future directions for research on N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide. One area of interest is its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the optimal dosage and administration methods for these applications. Additionally, the anti-inflammatory effects of N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Further research is needed to determine the mechanisms underlying these effects and to identify potential therapeutic targets.
合成法
The synthesis of N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide involves several steps, including the reaction of 1,3-dichlorobenzene with piperidine, followed by the addition of epichlorohydrin to form the oxirane ring. The resulting product is then reacted with 4-carboxamidopiperidine to form N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide. The synthesis of N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide is a complex process that requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide has been used extensively in scientific research to study the role of the adenosine A1 receptor in various physiological and pathological processes. It has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. N-(3,4-Dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide has also been used to study the effects of adenosine on the cardiovascular system, including its role in regulating blood pressure and heart rate.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-1-(oxirane-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O3/c16-11-2-1-10(7-12(11)17)18-14(20)9-3-5-19(6-4-9)15(21)13-8-22-13/h1-2,7,9,13H,3-6,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJYUZSARFQUGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-cyclopropyl-2-{[1-(1H-indole-4-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2741128.png)


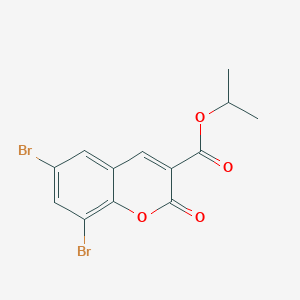
![Potassium benzo[d]thiazole-2-sulfonate](/img/structure/B2741135.png)


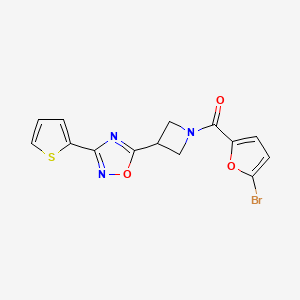
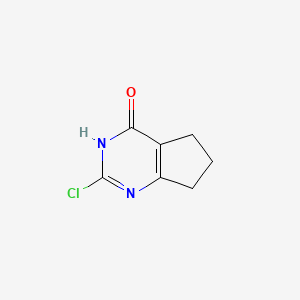

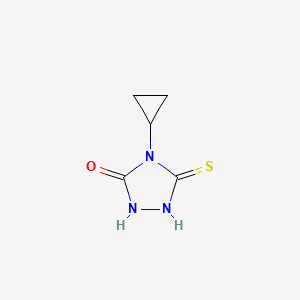
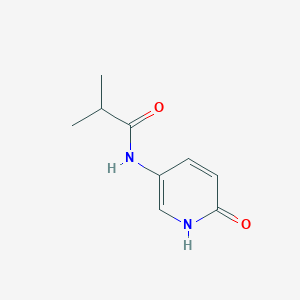
![tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride](/img/no-structure.png)